molecular formula C24H18O6 B2793933 {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetic acid CAS No. 384365-23-5

{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetic acid

Cat. No.: B2793933
CAS No.: 384365-23-5
M. Wt: 402.402
InChI Key: IENVCDYNUUMBRI-UHFFFAOYSA-N
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Description

{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetic acid is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core, a methoxyphenyl group, and a phenylacetic acid moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base to form the intermediate 4-(4-methoxyphenyl)-2H-chromen-2-one. This intermediate is then subjected to an esterification reaction with phenylacetic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a hydroxyl group.

    Substitution: The phenylacetic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 4-(4-hydroxyphenyl)-2-oxo-2H-chromen-7-yl)oxy}(phenyl)acetic acid.

    Reduction: Formation of {[4-(4-methoxyphenyl)-2-hydroxy-2H-chromen-7-yl]oxy}(phenyl)acetic acid.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetic acid involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular receptors and signaling pathways can modulate cell proliferation and apoptosis, contributing to its potential anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methoxyphenyl)-2H-chromen-2-one: Lacks the phenylacetic acid moiety.

    4-(4-hydroxyphenyl)-2H-chromen-2-one: Contains a hydroxyl group instead of a methoxy group.

    {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}(methyl)acetic acid: Contains a methyl group instead of a phenyl group.

Uniqueness

{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with various biological targets, making it a versatile compound in scientific research.

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)-2-oxochromen-7-yl]oxy-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O6/c1-28-17-9-7-15(8-10-17)20-14-22(25)30-21-13-18(11-12-19(20)21)29-23(24(26)27)16-5-3-2-4-6-16/h2-14,23H,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENVCDYNUUMBRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OC(C4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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